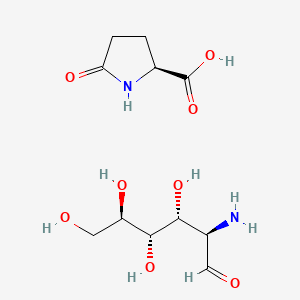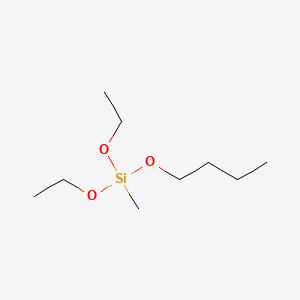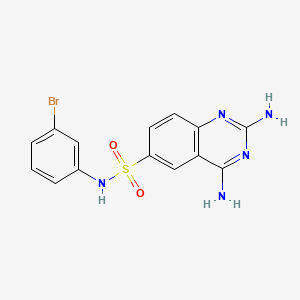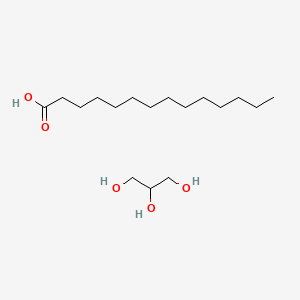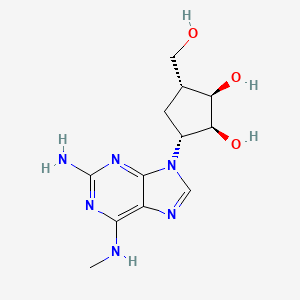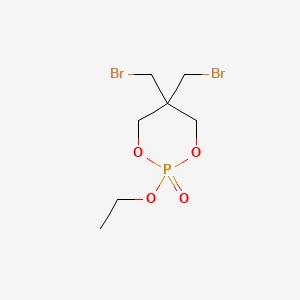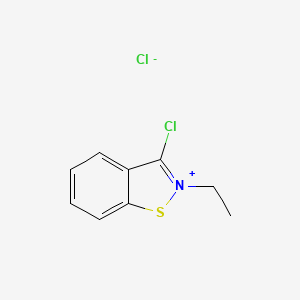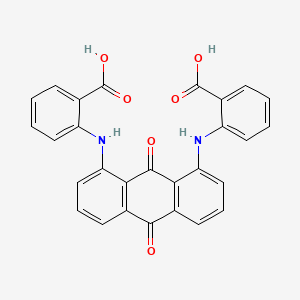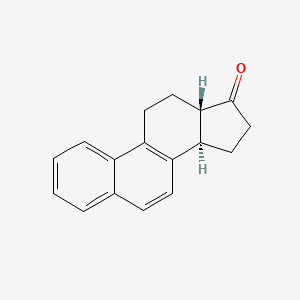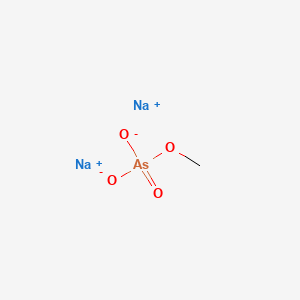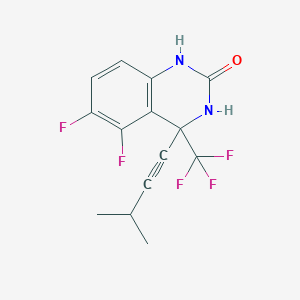
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinazolinone, 5,6-difluoro-3,4-dihydro-4-(3-methyl-1-butynyl)-4-(trifluoromethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. For this specific compound, the synthesis might involve:
Starting Materials: Anthranilic acid derivatives, fluorinated reagents, and alkynes.
Reaction Conditions: Catalysts such as palladium or copper, solvents like DMF or DMSO, and controlled temperature conditions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with optimization for yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the alkynyl group.
Reduction: Reduction reactions can occur at the quinazolinone core or the trifluoromethyl group.
Substitution: Halogen substitution reactions are common, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products depend on the specific reactions but may include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as inhibitors for specific enzymes.
Cell Signaling: Modulates signaling pathways in cells.
Medicine
Anticancer: Potential use in cancer treatment due to its ability to inhibit cell proliferation.
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Key intermediate in the synthesis of various drugs.
作用機序
The mechanism of action for 2(1H)-Quinazolinone derivatives often involves:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with DNA replication.
類似化合物との比較
Similar Compounds
2(1H)-Quinazolinone: Basic structure without substitutions.
5,6-Difluoro-2(1H)-Quinazolinone: Lacks the alkynyl and trifluoromethyl groups.
4-(Trifluoromethyl)-2(1H)-Quinazolinone: Lacks the difluoro and alkynyl groups.
Uniqueness
The presence of both difluoro and trifluoromethyl groups, along with the alkynyl substitution, makes this compound unique in terms of its chemical reactivity and potential biological activity.
特性
CAS番号 |
214287-72-6 |
|---|---|
分子式 |
C14H11F5N2O |
分子量 |
318.24 g/mol |
IUPAC名 |
5,6-difluoro-4-(3-methylbut-1-ynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H11F5N2O/c1-7(2)5-6-13(14(17,18)19)10-9(20-12(22)21-13)4-3-8(15)11(10)16/h3-4,7H,1-2H3,(H2,20,21,22) |
InChIキー |
MDBZEMXWDCNPQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C#CC1(C2=C(C=CC(=C2F)F)NC(=O)N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


